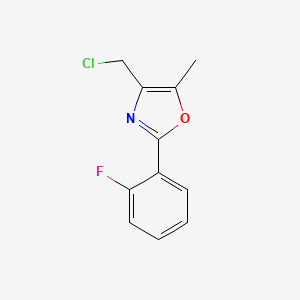

4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole

Description

BenchChem offers high-quality 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO/c1-7-10(6-12)14-11(15-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUOUVIUAUPHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403334 | |

| Record name | 4-(Chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671215-76-2 | |

| Record name | 4-(Chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole: Properties, Synthesis, and Applications

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the oxazole scaffold is a privileged structure due to its prevalence in bioactive natural products and synthetic pharmaceuticals. This guide focuses on a particularly strategic derivative: 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole. The unique combination of a reactive chloromethyl group, a metabolically robust fluorophenyl moiety, and a stable oxazole core makes this compound a highly valuable intermediate for the synthesis of complex molecular architectures.

The presence of the 2-fluorophenyl group is not merely an arbitrary substitution; it is a deliberate design element. The fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a parent molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets through specific electronic interactions.[1] The chloromethyl group at the 4-position serves as a versatile synthetic handle, an electrophilic site ripe for reaction with a vast array of nucleophiles, enabling the facile elaboration of the core structure.[2] This guide provides an in-depth analysis of this compound's chemical properties, a validated synthetic protocol, its reactivity profile, and its potential applications, particularly for researchers in drug discovery and development.

PART 1: Core Chemical and Physical Properties

A foundational understanding of a compound begins with its fundamental physicochemical properties. These data are critical for experimental design, from selecting appropriate solvent systems to establishing safe storage conditions.

| Property | Value | Source |

| IUPAC Name | 4-(Chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole | [3][4] |

| CAS Number | 671215-76-2 | [3][4][5] |

| Molecular Formula | C₁₁H₉ClFNO | [3][4][5] |

| Molecular Weight | 225.65 g/mol | [3][4][5] |

| Appearance | White powder (typical for related oxazoles) | [6] |

| Purity | Typically ≥97% | [3] |

| Storage | Store at 0-8 °C for long-term stability | [6] |

PART 2: Synthesis and Mechanistic Rationale

The construction of the 2,4,5-trisubstituted oxazole ring is a classic challenge in heterocyclic chemistry. The most common and reliable approach is a variation of the Robinson-Gabriel synthesis, which involves the cyclization of an N-acyl-alpha-amino ketone. A more direct and industrially scalable method involves the condensation of an amide with an α-haloketone.

Proposed Synthetic Pathway: Condensation of 2-Fluorobenzamide with 1,3-Dichloroacetone

This pathway is logical and efficient, utilizing readily available starting materials. The causality is clear: the nucleophilic nitrogen of the amide attacks one of the electrophilic carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and dehydration to form the aromatic oxazole ring.

Caption: Synthetic workflow for 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for oxazole synthesis. Researchers should perform their own optimization.

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluorobenzamide (1.0 eq) and 1,3-dichloroacetone (1.1 eq).

-

Solvent Addition: Add a suitable high-boiling solvent such as toluene or N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M. The choice of solvent is critical; toluene allows for azeotropic removal of water via a Dean-Stark trap, driving the equilibrium towards the product, while DMF can facilitate the reaction at lower temperatures.

-

Reaction Initiation: Begin stirring the mixture under a nitrogen atmosphere. Heat the reaction to reflux (for toluene, ~110 °C) or to 80-100 °C (for DMF). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality Checkpoint: The reaction proceeds via initial N-alkylation of the amide by the more reactive primary chloride of 1,3-dichloroacetone, followed by cyclization and subsequent dehydration. The methyl group in the final product originates from the acetyl portion of the intermediate formed from the dichloroacetone backbone.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If using toluene, wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any acid formed, followed by brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole.

PART 3: Reactivity and Synthetic Utility

The synthetic value of this compound lies in its predictable and exploitable reactivity, primarily centered on the chloromethyl group.

-

Nucleophilic Substitution at the Chloromethyl Group: The C-Cl bond at the 4-position is highly activated towards Sₙ2 reactions. The chlorine is an excellent leaving group, making the benzylic-like carbon a prime target for a wide range of nucleophiles.[2] This allows for the introduction of diverse functionalities, including:

-

Amines: Reaction with primary or secondary amines yields aminomethyl derivatives, a common strategy for linking the oxazole core to other pharmacophores or for modulating solubility.

-

Thiols: Forms thioether linkages, useful in constructing protease inhibitors or other sulfur-containing bioactive molecules.

-

Alcohols/Phenols: Leads to the formation of ether linkages, expanding the chemical space available for structure-activity relationship (SAR) studies.

-

Azides: The resulting azidomethyl derivative is a precursor for triazole formation via "click chemistry" or can be reduced to a primary amine.

-

-

Oxazole Ring Stability: The oxazole ring itself is aromatic and generally stable under neutral and basic conditions. It is, however, susceptible to cleavage under strong acidic conditions. This stability is crucial for its role as a core scaffold that can withstand various subsequent reaction conditions.

Caption: Role as a key intermediate in generating compound libraries.

PART 4: Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a complete structural picture.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals: a singlet for the chloromethyl protons (-CH₂Cl) typically around 4.5-4.8 ppm, a singlet for the methyl group (-CH₃) protons around 2.4-2.6 ppm, and a complex multiplet pattern in the aromatic region (7.0-8.2 ppm) corresponding to the four protons of the 2-fluorophenyl ring.

-

¹³C NMR: The carbon spectrum will display distinct signals for the chloromethyl carbon (~40-45 ppm), the methyl carbon (~10-15 ppm), the oxazole ring carbons (typically between 120-160 ppm), and the carbons of the fluorophenyl ring, which will show characteristic C-F coupling.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) at m/z corresponding to 225.65. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio) would be a definitive confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C=N and C=C stretching of the oxazole ring (around 1650-1500 cm⁻¹) and C-Cl stretching (around 800-600 cm⁻¹).

PART 5: Applications in Drug Discovery

The true value of 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole is realized in its application as a versatile building block in the synthesis of potential therapeutics.[6] The oxazole core is a key feature in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8]

A prominent example of a therapeutic area where such scaffolds are relevant is in the development of inhibitors for protein-protein interactions, such as the MDM2-p53 interaction.[9] Small molecules that can disrupt this interaction can reactivate the p53 tumor suppressor pathway, offering a promising strategy for cancer treatment.[9] While this specific oxazole derivative may not be a direct inhibitor, its structural motifs are highly relevant. The 2-fluorophenyl group can engage in hydrophobic and specific fluorine-protein interactions within a binding pocket, while the rest of the molecule serves as a rigid scaffold from which other necessary binding elements can be elaborated via the chloromethyl handle.

For instance, researchers have used similar building blocks to create potent, selective, and non-peptide MDM2 inhibitors that have advanced into clinical development.[9] The synthesis of a library of compounds from this oxazole intermediate could lead to the discovery of novel agents targeting similar pathways.

PART 6: Safety and Handling

As a chlorinated organic compound and a reactive alkylating agent, 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole must be handled with appropriate care.

-

Hazard Class: While specific toxicity data is not widely published, related compounds are classified as harmful if swallowed (Acute Toxicity 4, Oral).[10][11] It should be treated as an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 0-8 °C.[6]

References

-

Sun, D., et al. (2019). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry, 62(17), 7950-7969. [Link]

-

Amerigo Scientific. 4-Chloromethyl-2-(2-fluorophenyl)-5-methyl-oxazole. [Link]

-

Chemsrc. 4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole. [Link]

-

PubChem. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. [Link]

-

Vasile, C. M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5121. [Link]

-

Hairui Chemical. 4-chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole. [Link]

-

Myz, A., & Myz, E. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(10), 305. [Link]

-

ResearchGate. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. [Link]

-

Trofimov, B. A., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1520. [Link]

-

PubMed. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. [Link]

-

SpectraBase. (4Z)-2-(2-chloro-5-iodophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one - Optional[1H NMR] - Spectrum. [Link]

-

MDPI. Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. [Link]

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 25-36. [Link]

-

MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

-

Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]

-

PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

-

PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

-

MDPI. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. [Link]

-

Biointerface Research in Applied Chemistry. Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. [Link]

-

MDPI. Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. [Link]

-

National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

-

PubMed Central. 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. [Link]

-

Current issues in pharmacy and medicine: science and practice. Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][6][9][10]triazolo[3,4-f][6][9][10]triazines. [Link]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CAS 671215-76-2 | 4H44-7-03 | MDL MFCD05864508 | 4-(Chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole | SynQuest Laboratories [synquestlabs.com]

- 4. 4-Chloromethyl-2-(2-fluorophenyl)-5-methyl-oxazole - Amerigo Scientific [amerigoscientific.com]

- 5. 4-CHLOROMETHYL-2-(2-FLUORO-PHENYL)-5-METHYL-OXAZOLE_671215-76-2_Hairui Chemical [hairuichem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole DiscoveryCPR 137090-44-9 [sigmaaldrich.com]

- 11. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physicochemical properties of 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole, a heterocyclic compound of significant interest in medicinal and agrochemical research. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven methodologies to offer a comprehensive resource for professionals engaged in drug discovery and development. The unique structural features of this oxazole derivative, including the reactive chloromethyl group and the fluorinated phenyl ring, make it a valuable building block for novel bioactive molecules.[1] This guide will delve into its structural and physicochemical properties, alongside detailed protocols for their empirical determination.

Molecular Structure and Core Chemical Properties

4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole belongs to the oxazole class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. Its structure is characterized by a central oxazole ring substituted at positions 2, 4, and 5. The substituent at the 2-position is a 2-fluorophenyl group, the 4-position bears a chloromethyl group, and the 5-position is substituted with a methyl group.

The presence of the electronegative fluorine atom on the phenyl ring and the reactive chloromethyl group significantly influences the molecule's electronic properties and reactivity, making it a versatile intermediate in organic synthesis.[1]

Table 1: Core Chemical Properties of 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClFNO | [2] |

| Molecular Weight | 225.65 g/mol | [2] |

| CAS Number | 671215-76-2 | [2] |

| Purity (Typical) | ≥97% | [2] |

| Physical Form | Expected to be a solid at room temperature. A similar isomer, 4-Chloromethyl-2-(4-fluorophenyl)-5-methyl-oxazole, is a white powder.[1] | Inferred |

Predicted and Expected Physicochemical Characteristics

Table 2: Predicted Physicochemical Characteristics

| Property | Predicted/Expected Value | Rationale and Context |

| Melting Point | Moderately high | As a crystalline organic solid, a distinct melting point is expected. The presence of polar functional groups and a relatively rigid structure would suggest a melting point likely in the range of 50-150 °C. For comparison, related solid oxazole derivatives are crystalline solids.[3] |

| Boiling Point | High (likely decomposes) | Due to its molecular weight and polarity, a high boiling point is anticipated. However, like many functionalized organic molecules, it may decompose at elevated temperatures before boiling at atmospheric pressure. |

| Solubility | Soluble in a range of organic solvents; sparingly soluble in water. | The molecule possesses both polar (oxazole ring, C-Cl, C-F bonds) and nonpolar (phenyl ring, methyl group) regions. It is expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in water is expected to be low due to the significant nonpolar surface area. |

| LogP (Octanol-Water Partition Coefficient) | Moderately high | The presence of a halogenated phenyl ring and a chloromethyl group suggests a lipophilic character, which is a key parameter in drug design for cell membrane permeability. |

Spectroscopic Profile: A Roadmap to Identification

The structural elucidation of 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-fluorophenyl group, a singlet for the chloromethyl protons, and a singlet for the methyl protons on the oxazole ring. The coupling patterns of the aromatic protons will be indicative of the ortho-substitution of the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbon attached to the fluorine will exhibit a characteristic large one-bond C-F coupling constant. The chemical shifts of the oxazole ring carbons will be in the expected region for this heterocyclic system.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, characteristic of the oxazole and phenyl rings.

-

C-O-C stretching: Around 1050-1250 cm⁻¹, indicative of the ether linkage within the oxazole ring.

-

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl and chloromethyl groups just below 3000 cm⁻¹.

-

C-F stretching: A strong absorption band in the 1000-1400 cm⁻¹ region.

-

C-Cl stretching: In the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 225.65 g/mol .

-

Isotopic Pattern: Due to the presence of chlorine, the molecular ion peak will be accompanied by an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is a characteristic isotopic signature for a single chlorine atom.

-

Fragmentation: Common fragmentation pathways may involve the loss of the chloromethyl group or cleavage of the oxazole ring.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the following detailed protocols are provided for the experimental determination of the key physicochemical properties of 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Protocol:

-

Ensure the sample is completely dry and finely powdered.[4]

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of approximately 10-15 °C per minute to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute when the temperature is within 20 °C of the approximate melting point.[5]

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Caption: Systematic Workflow for Solubility Assessment.

Spectroscopic Analysis Protocols

Rationale: Spectroscopic techniques provide detailed structural information, confirming the identity and purity of the synthesized compound.

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer. [6] 4. Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS). [7]

-

-

FTIR Spectroscopy:

-

Obtain a background spectrum of the empty sample holder.

-

Place a small amount of the solid sample directly on the ATR crystal for analysis.

-

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹. [8] 5. Label the significant peaks corresponding to the functional groups.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. [9] 2. Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the molecular ion peak and the isotopic pattern to confirm the molecular formula and identify key fragments.

-

Synthesis and Reactivity

The synthesis of 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole likely follows established methods for the construction of substituted oxazoles. A plausible synthetic route could involve the condensation of 2-fluorobenzamide with 1,3-dichloroacetone to form the oxazole ring, followed by methylation. The chloromethyl group serves as a reactive handle for further synthetic transformations, such as nucleophilic substitution reactions to introduce a variety of functional groups, making it a valuable intermediate for building more complex molecules. [1]

Conclusion

4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole is a compound with significant potential in the development of new pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its core chemical and predicted physicochemical properties. The inclusion of robust, step-by-step protocols for the experimental determination of these characteristics offers a practical resource for researchers. The unique combination of a fluorinated aromatic ring and a reactive chloromethyl group on the oxazole core makes this molecule a prime candidate for further investigation and application in the synthesis of novel, high-value chemical entities.

References

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications - American Chemical Society. Available at: [Link]

-

Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

-

Solubility test for Organic Compounds. Available at: [Link]

-

NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Available at: [Link]

-

Melting point determination. Available at: [Link]

-

Solubility of Organic Compounds. Available at: [Link]

-

NMR Spectroscopy. MSU chemistry. Available at: [Link]

-

Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available at: [Link]

-

4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole. Chemsrc. Available at: [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

-

Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Available at: [Link]

-

Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]

-

(Z)-2-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanesulfinyl}-N-[(4-fluorophenyl)methyl]ethanimidic acid. PubChem. Available at: [Link]

-

Quantitative NMR Spectroscopy.docx. Available at: [Link]

-

NMR Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

experiment (1) determination of melting points. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available at: [Link]

-

(PDF) Organic mass spectrometry at the beginning of the 21st century. ResearchGate. Available at: [Link]

-

Organic Chemistry: Introduction to Solubility. SALTISE. Available at: [Link]

-

Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. Available at: [Link]

-

Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

(4Z)-2-(2-chloro-5-iodophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

fourier transform infrared spectroscopy. Available at: [Link]

-

DETERMINATION OF MELTING POINTS. Available at: [Link]

-

Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]

-

4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem. Available at: [Link]

-

Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. MDPI. Available at: [Link]

-

4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole. PubChem. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 671215-76-2 | 4H44-7-03 | MDL MFCD05864508 | 4-(Chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole | SynQuest Laboratories [synquestlabs.com]

- 3. 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole DiscoveryCPR 137090-44-9 [sigmaaldrich.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. mse.washington.edu [mse.washington.edu]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Synthesis and characterization of 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold in Modern Medicinal Chemistry

The oxazole ring is a five-membered heterocyclic motif of significant interest in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a valuable core for the design of novel therapeutics. This guide focuses on a specific, highly functionalized derivative: 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole .

This molecule serves as a versatile intermediate in pharmaceutical research and development.[3] Its structure incorporates several key features:

-

The Oxazole Core: Provides a stable, aromatic platform.

-

A 2-(2-fluorophenyl) Substituent: The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.

-

A 5-methyl Group: Influences the steric and electronic profile of the ring.

-

A 4-chloromethyl Group: This is a crucial reactive handle. The chlorine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide array of functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This document provides a comprehensive overview of a robust synthetic pathway to this key intermediate, detailed protocols for its structural and purity characterization, and insights into its application as a building block in drug discovery.

Synthesis of 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole

The construction of the substituted oxazole ring is most effectively achieved through a cyclization-dehydration reaction. One of the most reliable methods for this class of compounds is a variation of the Robinson-Gabriel synthesis, which involves the reaction of an α-acylamino ketone.[4] A more direct and common approach for this specific substitution pattern involves the condensation of a primary amide with an α-haloketone.[4][5] The following protocol details a robust synthesis starting from commercially available 2-fluorobenzamide and 1,3-dichloro-2-propanone.

Causality Behind Experimental Choices

The chosen synthetic route is predicated on the well-established reactivity of amides with α-haloketones to form oxazoles.

-

Reactants: 2-Fluorobenzamide provides the C2 and the 2-fluorophenyl substituent of the oxazole ring. 1,3-Dichloro-2-propanone serves as the three-carbon backbone for the remainder of the ring.

-

Cyclizing/Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that facilitates the crucial cyclization step, driving the reaction towards the formation of the aromatic oxazole ring.

-

Solvent: A high-boiling, non-protic solvent such as chloroform is used to allow the reaction to proceed at an elevated temperature (reflux) without participating in the reaction.

-

Work-up: The aqueous work-up with sodium bicarbonate is essential to neutralize the acidic reaction mixture and quench any remaining POCl₃. Subsequent extraction isolates the organic product.

-

Purification: Column chromatography is the standard and most effective method for purifying the final product from any unreacted starting materials or side products.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-fluorobenzamide (1.0 eq) in chloroform in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-dichloro-2-propanone (1.1 eq).

-

Reagent Addition: Cool the mixture in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃). Stir until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole.

Characterization and Structural Elucidation

Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Physicochemical and Spectroscopic Data Summary

| Property | Data |

| Molecular Formula | C₁₁H₉ClFNO[6][7] |

| Molecular Weight | 225.65 g/mol [6][7] |

| CAS Number | 671215-76-2[6][7] |

| Appearance | Typically an off-white to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): 7.9-8.1 (m, 1H, Ar-H), 7.4-7.6 (m, 1H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 4.65 (s, 2H, -CH₂Cl), 2.45 (s, 3H, -CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm): 160.5 (C=N), 148.0 (C-O), 132.0, 131.5, 124.5, 116.0 (Ar-C), 128.0, 118.0 (Oxazole C), 38.0 (-CH₂Cl), 11.0 (-CH₃) |

| Mass Spec (ESI+) | m/z: 226.0 [M+H]⁺, 228.0 [M+H+2]⁺ (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl) |

| FT-IR (KBr, cm⁻¹) | Characteristic Peaks: ~3100 (Ar C-H str.), ~1615 (C=N str.), ~1550 (Oxazole ring str.), ~1250 (C-F str.), ~1100 (C-O-C str.), ~750 (C-Cl str.) |

Characterization Workflow Diagram

Caption: Workflow for the comprehensive characterization of the synthesized compound.

Detailed Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the data, referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

-

Trustworthiness Check: The integration of the proton signals should correspond to the number of protons in the structure (1H:1H:2H:2H:3H). The number of signals in the ¹³C spectrum should match the number of unique carbons.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Acquire the spectrum in positive ion mode.

-

Trustworthiness Check: The observed mass of the molecular ion ([M+H]⁺) should match the calculated theoretical mass. The characteristic 3:1 isotopic pattern for chlorine must be present for the molecular ion peak.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk, or analyze using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Trustworthiness Check: The presence of key absorption bands corresponding to the oxazole ring, C-Cl, and C-F bonds, and the absence of bands from starting materials (e.g., N-H and C=O stretches of the amide) confirms the transformation.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

-

Procedure: Prepare a standard solution of the sample (~1 mg/mL) in the mobile phase. Inject a small volume (e.g., 10 µL) and record the chromatogram.

-

Trustworthiness Check: A pure sample should exhibit a single major peak. Purity can be calculated based on the area percentage of the main peak.[8]

-

Applications in Drug Discovery and Medicinal Chemistry

4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block for creating more complex molecules.[3] Its utility stems directly from the reactive chloromethyl group.

Gateway to Chemical Diversity

The C-Cl bond at the 4-position is readily displaced by a variety of nucleophiles. This allows medicinal chemists to systematically modify the structure and explore the chemical space around the oxazole core to optimize biological activity.

Caption: The role of the title compound as a key intermediate for generating diverse derivatives.

This strategy is fundamental in lead optimization, where small changes to a molecule's structure can lead to significant improvements in:

-

Potency: Increased binding affinity for the biological target.

-

Selectivity: Reduced off-target effects.

-

ADME Properties: Improved Absorption, Distribution, Metabolism, and Excretion.

Oxazole-containing compounds have demonstrated a wide range of pharmacological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[2] For instance, related structures have been investigated as potent inhibitors of the MDM2-p53 interaction, a critical pathway in cancer therapy.[9]

Conclusion

4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole is a strategically important molecule in the arsenal of the medicinal chemist. This guide has detailed a reliable and well-understood synthetic route for its preparation and outlined a comprehensive, multi-technique approach for its rigorous characterization. The true value of this compound lies in its capacity to serve as a versatile scaffold, enabling the efficient synthesis of diverse molecular libraries. Understanding the synthesis and characterization of such key intermediates is a foundational requirement for accelerating the discovery and development of next-generation therapeutics.

References

- Sun, D., Li, Z., Rew, Y., & Gribble, M. (2014). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.

- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.

- 4-Chloromethyl-2-(4-fluorophenyl)-5-methyl-oxazole. Chem-Impex.

- Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxyl

- 4-(Chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole.

- 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. Sigma-Aldrich.

- 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis. chemicalbook.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- A comprehensive review on biological activities of oxazole deriv

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.

- 4-Chloromethyl-2-(2-fluorophenyl)-5-methyl-oxazole. Amerigo Scientific.

- Synthesis of 1,3-oxazoles. Organic Chemistry Portal.

- Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investig

- Oxazole. Macmillan Group.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. CAS 671215-76-2 | 4H44-7-03 | MDL MFCD05864508 | 4-(Chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole | SynQuest Laboratories [synquestlabs.com]

- 7. amerigoscientific.com [amerigoscientific.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Data for 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole: A Search for Experimental Evidence

Despite a comprehensive search of scientific databases and chemical literature, detailed experimental spectroscopic data (NMR, IR, MS) for the specific compound 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole (CAS No. 671215-76-2) is not publicly available at this time. While basic information such as its molecular formula (C₁₁H₉ClFNO) and molecular weight (225.65 g/mol ) are listed by various chemical suppliers, publications containing its synthesis and detailed spectral characterization could not be located.[1]

This guide outlines the extensive search conducted and provides general principles and expected spectral characteristics for this class of molecule, which may serve as a preliminary reference for researchers anticipating the synthesis and characterization of this compound.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are fundamental tools in chemical synthesis and drug development for the unambiguous identification and structural elucidation of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. For a novel or sparsely documented compound like 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole, a combination of these techniques would be essential for its structural verification.

Molecular Structure:

Caption: 2D representation of 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole.

Anticipated Spectroscopic Data: A Predictive Approach

In the absence of experimental data, we can predict the expected spectral features based on the known chemical shifts and absorption frequencies of similar structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the methyl protons.

-

Aromatic Region (approx. 7.0-8.0 ppm): The 2-fluorophenyl group will exhibit a complex multiplet pattern due to proton-proton and proton-fluorine couplings.

-

Chloromethyl Protons (-CH₂Cl, approx. 4.5-5.0 ppm): A singlet is expected for the two protons of the chloromethyl group.

-

Methyl Protons (-CH₃, approx. 2.3-2.6 ppm): A singlet corresponding to the three protons of the methyl group is anticipated.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Aromatic Carbons (approx. 110-165 ppm): The carbons of the 2-fluorophenyl ring will appear in this region, with the carbon directly attached to the fluorine atom showing a large coupling constant (¹J_CF).

-

Oxazole Ring Carbons (approx. 120-160 ppm): The three carbons of the oxazole ring will have distinct chemical shifts.

-

Chloromethyl Carbon (-CH₂Cl, approx. 40-50 ppm): The carbon of the chloromethyl group is expected in this range.

-

Methyl Carbon (-CH₃, approx. 10-15 ppm): The methyl carbon will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

-

C=N Stretch (approx. 1650-1550 cm⁻¹): Characteristic of the oxazole ring.

-

C=C Stretch (Aromatic, approx. 1600-1450 cm⁻¹): From the phenyl ring.

-

C-O-C Stretch (approx. 1250-1050 cm⁻¹): Associated with the oxazole ring ether linkage.

-

C-F Stretch (approx. 1250-1000 cm⁻¹): A strong band indicating the presence of the fluorine atom.

-

C-Cl Stretch (approx. 800-600 cm⁻¹): Corresponding to the chloromethyl group.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide structural information through fragmentation analysis.

-

Molecular Ion Peak (M⁺): An intense peak at m/z 225.65, corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

-

Fragmentation Pattern: Fragmentation would likely involve the loss of the chloromethyl group, the fluorine atom, or cleavage of the oxazole ring. A potential fragmentation pathway is visualized below.

Caption: A plausible mass spectrometry fragmentation pathway.

Experimental Protocols: General Methodologies

For researchers planning to synthesize and characterize this compound, the following are general, standard protocols for acquiring the necessary spectroscopic data.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the characteristic absorption peaks.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight and isotopic pattern. If necessary, perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

Conclusion

While a definitive, experimentally verified set of spectroscopic data for 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole is not currently available in the public domain, this guide provides a framework for its anticipated spectral characteristics and the standard methodologies for its analysis. Researchers who successfully synthesize this compound are encouraged to publish their findings, including detailed spectroscopic data, to contribute to the collective body of chemical knowledge.

References

-

Amerigo Scientific. 4-Chloromethyl-2-(2-fluorophenyl)-5-methyl-oxazole. [Link]

Sources

An In-Depth Technical Guide to 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole: A Pivotal Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique trifecta of structural motifs—a reactive chloromethyl group, a stable oxazole core, and an electronically influential 2-fluorophenyl substituent—renders it a versatile and powerful building block for the synthesis of complex molecular architectures. The chloromethyl group, in particular, serves as a potent electrophilic handle, enabling facile introduction of diverse functionalities through nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and strategic applications of this intermediate, supported by detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction and Strategic Importance

The oxazole ring is a prominent scaffold found in a multitude of natural products and pharmacologically active compounds.[1] Its incorporation into molecular design is often driven by its ability to act as a bioisostere for ester and amide functionalities, its capacity for hydrogen bonding, and its metabolic stability. The subject of this guide, 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole, elevates this core utility by introducing strategically positioned functional groups that dictate its synthetic potential.

-

The Oxazole Core: Provides a rigid, planar, and chemically stable aromatic system.

-

The 2-(2-fluorophenyl) Group: Influences the electronic properties of the oxazole ring and is a common feature in bioactive molecules, often enhancing binding affinity and modulating pharmacokinetic properties.

-

The 4-Chloromethyl Group: This is the primary reactive center of the molecule. As a benzylic-like halide, the chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack.[2] This feature is the cornerstone of its utility as a synthetic intermediate, allowing for the covalent linkage of the oxazole scaffold to other molecular fragments.

-

The 5-Methyl Group: Provides steric and electronic influence, enhancing the stability of the oxazole ring.

The convergence of these features in a single, readily accessible molecule makes it an invaluable precursor for constructing libraries of compounds in drug discovery programs, particularly for developing novel therapeutics.

Physicochemical and Spectroscopic Characterization

Precise characterization is fundamental to confirming the identity and purity of any synthetic intermediate. While a specific CAS number for the 2-fluoro isomer is not prominently documented, its properties can be reliably predicted based on its well-characterized 4-fluoro analog and general principles of spectroscopy.[3][4]

Table 1: Physicochemical Properties

| Property | Value | Source/Analogy |

| IUPAC Name | 4-(Chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole | --- |

| Molecular Formula | C₁₁H₉ClFNO | [3][4] |

| Molecular Weight | 225.65 g/mol | [3][4] |

| Appearance | Expected to be a white to off-white solid | Analogy to[4] |

| Storage | Store at 0-8 °C, desiccated | Analogy to[4] |

| CAS Number (4-fluoro isomer) | 625826-69-9 | [3][4] |

Spectroscopic Signature

The following data are predicted based on analyses of structurally similar 2,4,5-substituted oxazoles.[5][6][7]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9-8.1 (m, 1H, Ar-H), δ ~7.1-7.5 (m, 3H, Ar-H), δ ~4.6 (s, 2H, -CH₂Cl), δ ~2.5 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~161 (C=N, C2), δ ~158 (d, J≈250 Hz, C-F), δ ~148 (C5), δ ~132 (C4), δ ~115-131 (Ar-C), δ ~36 (-CH₂Cl), δ ~11 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1615 (C=N stretch), ~1550 (C=C stretch), ~1250 (C-F stretch), ~750 (C-Cl stretch) |

| Mass Spec. (EI) | M⁺ peak at m/z 225/227 (approx. 3:1 ratio for ³⁵Cl/³⁷Cl isotopes). Fragmentation may involve loss of Cl, CH₂Cl. |

Synthesis of the Core Intermediate

The most direct and widely adopted method for constructing 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis or related condensations between an α-haloketone and a primary amide.[8] This approach offers a robust and convergent pathway to the target molecule.

Proposed Synthetic Pathway: Hantzsch-Type Condensation

The synthesis logically proceeds via the acid-catalyzed condensation and cyclization of 2-fluorobenzamide with 1-chloro-3-butanone (or a related α-haloketone precursor like 1,3-dichloroacetone followed by methylation, though the former is more direct).[9][10]

Caption: Synthetic workflow for the target intermediate.

Causality and Mechanistic Insight

This synthetic strategy is chosen for its efficiency and reliability. The reaction is initiated by the nucleophilic attack of the amide oxygen onto the carbonyl carbon of the α-haloketone. Following a proton transfer, the amide nitrogen attacks the same carbon, forming a five-membered cyclic intermediate (an oxazoline derivative). The crucial final step is dehydration, driven by a strong dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, which eliminates water to form the aromatic oxazole ring.[11] The use of 1,3-dichloroacetone directly furnishes the required 4-chloromethyl substituent.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative procedure based on established methodologies for analogous compounds and should be adapted and optimized.

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluorobenzamide (1.0 eq) and 1,3-dichloroacetone (1.1 eq).

-

Solvent and Catalyst Addition: Add phosphorus oxychloride (POCl₃) (3.0 eq) as both the solvent and dehydrating agent.

-

Reaction: Heat the mixture to reflux (approx. 106 °C) and maintain for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The crude product will precipitate.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH 7-8 is reached. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Reactivity and Application as a Synthetic Intermediate

The primary value of 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole lies in the high reactivity of its chloromethyl group, which behaves like a benzylic halide.[2] This site is a potent electrophile, readily undergoing SN2 reactions with a wide array of nucleophiles.

Key Transformation: Nucleophilic Substitution

This reaction allows for the introduction of diverse functional groups, enabling the rapid generation of compound libraries for screening. Common nucleophiles include:

-

Amines (Primary and Secondary): To form aminomethyl derivatives, a common linkage in pharmaceuticals.[2]

-

Thiols: To create thioether linkages.

-

Alkoxides/Phenoxides: To generate ether derivatives.[2]

-

Azides: For subsequent "click chemistry" (Huisgen cycloaddition) or reduction to primary amines.

-

Cyanide: For chain extension and further elaboration of the resulting nitrile.

Application Example: Synthesis of a Piperidine Derivative

A common strategy in drug development is to couple a heterocyclic core with a cyclic amine like piperidine or morpholine to improve solubility and target engagement.

Caption: SN2 displacement of the chloride by piperidine.

Detailed Experimental Protocol: Amination

-

Setup: In a round-bottom flask, dissolve 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagents: Add potassium carbonate (K₂CO₃) (2.0 eq) as a base to scavenge the HCl byproduct. Then, add piperidine (1.2 eq) dropwise at room temperature.

-

Reaction: Stir the mixture at 60-80 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via column chromatography to obtain the final product.

This self-validating protocol is confirmed by the disappearance of the starting material on TLC and the appearance of a new, typically more polar, spot corresponding to the amine product. The structure is then definitively confirmed using the spectroscopic methods outlined in Section 2.

Safety and Handling

As with all halogenated organic compounds, appropriate safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]

-

Handling: Handle the compound in a well-ventilated fume hood. Chloromethylated compounds can be lachrymatory and are considered potentially carcinogenic.[13][14] Avoid inhalation of dust and contact with skin and eyes.[12]

-

Reagents: The synthesis involves corrosive and toxic reagents like POCl₃. Handle these with extreme care according to their specific Safety Data Sheet (SDS) guidelines.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole is a strategically designed synthetic intermediate whose value is defined by the predictable and high-yielding reactivity of its chloromethyl group. This functional handle provides a reliable gateway for medicinal chemists and material scientists to elaborate a stable, drug-like oxazole core into a vast array of more complex structures. The robust synthetic routes to its preparation and the straightforward nature of its subsequent transformations ensure its continued importance as a pivotal building block in the pursuit of novel functional molecules.

References

-

Limmer, A. et al. (2018). Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). Archiv der Pharmazie, 351(9-10), 1800127. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

-

El-Gendy, Z. et al. (2012). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Journal of Heterocyclic Chemistry, 49(5), 1083-1089. Available at: [Link]

-

Chempanda (2023). Chloromethyl: compounds, synthesis and safety. Chempanda Blog. Available at: [Link]

-

Farghaly, T. A. et al. (2002). Aminoketone, oxazole and thiazole synthesis. Part 15. 2-[4-(4-Halobenzenesulphonyl)-phenyl]-5-aryloxazoles. ARKIVOC, 2002(2), 64-72. Available at: [Link]

-

Abdel-Megeid, F. M. E. et al. (2007). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2007(14), 187-200. Available at: [Link]

-

Bowie, J. H. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 759-772. Available at: [Link]

-

Wang, C. et al. (2018). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 23(11), 2999. Available at: [Link]

-

Albert Einstein College of Medicine. Methyl Chloromethyl Ether Awareness Training. Department of Environmental Health and Safety. Available at: [Link]

-

Di Pietro, O. et al. (2015). Characterization of 2,5-diaryl-1,3,4-oxadiazolines by multinuclear magnetic resonance and density functional theory calculations. Investigation on a case of very remote Hammett correlation. Magnetic Resonance in Chemistry, 53(12), 1011-1018. Available at: [Link]

-

Luo, M. et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038-5048. Available at: [Link]

-

Berliner, M., & Belecki, K. (2007). SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL. Organic Syntheses, 84, 102. Available at: [Link]

-

Tella, A. C., & O'Brien, R. A. (2015). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 56(30), 4499-4502. Available at: [Link]

-

de Paula, R. F. et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8049. Available at: [Link]

-

Luo, M. et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038-5048. Available at: [Link]

-

Goud, P. S. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113636. Available at: [Link]

-

Boukhatem, N. et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Physical Chemistry Chemical Physics, 23(12), 7311-7325. Available at: [Link]

- Lee, B. H. et al. (1998). US Patent No. US5811555A: Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof. Google Patents.

-

Golobič, A. et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. Available at: [Link]

-

Sahu, N. (2024). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. International Journal of Photochemistry and Photochemical Research, 2(1), 7-13. Available at: [Link]

-

Zheng, X. et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1601. Available at: [Link]

-

Chemsrc. 4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole. Chemsrc. Available at: [Link]

-

Zheng, X. et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1601. Available at: [Link]

-

Sharma, A. et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 11(4-S), 158-166. Available at: [Link]

-

Aguilar, A. et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 61(12), 5347-5361. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CAS#:33162-05-9 | 4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole | Chemsrc [chemsrc.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. chemical.kao.com [chemical.kao.com]

- 13. chempanda.com [chempanda.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to the Discovery of Novel Oxazole-Containing Therapeutic Agents

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The oxazole, a five-membered aromatic heterocycle containing both nitrogen and oxygen, has firmly established itself as a "privileged scaffold" in the field of medicinal chemistry.[1] Its remarkable versatility stems from its unique physicochemical properties, which allow it to engage in a wide range of non-covalent interactions with biological targets, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[1][2][3] This inherent ability to interact with diverse enzymes and receptors has led to the development of oxazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties.[3][4]

The significance of the oxazole nucleus is further underscored by its presence in numerous natural products, often of marine origin, which exhibit potent biological effects.[1][5] This has inspired medicinal chemists to synthesize a vast array of derivatives.[1] Consequently, over 20 drugs approved by the U.S. Food and Drug Administration (FDA) feature an oxazole or its isomer, isoxazole, in their structure, highlighting their clinical importance.[2][6] Prominent examples include the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin and the antiviral agent Merimepodib.[2][7][8]

This technical guide provides a comprehensive framework for researchers and drug development professionals engaged in the discovery of novel oxazole-containing therapeutic agents. It is structured to follow the modern drug discovery pipeline, from initial concept to preclinical evaluation, with a focus on the scientific rationale and causality behind key experimental choices.

Chapter 1: The Drug Discovery Workflow for Oxazole-Based Therapeutics

The journey of discovering a new oxazole-containing drug is a complex, multi-stage process. The following workflow provides a high-level overview of the critical phases, each of which will be detailed in subsequent chapters. The iterative nature of this process, particularly during the hit-to-lead and lead optimization stages, is crucial for success.

Caption: A generalized workflow for the discovery and development of oxazole-containing therapeutic agents.

Chapter 2: Synthesis of Oxazole Scaffolds and Compound Libraries

The ability to generate chemical diversity around the oxazole core is fundamental to any discovery program. A robust synthetic strategy allows for the systematic exploration of the structure-activity relationship (SAR). The oxazole ring offers three primary positions for substitution (C2, C4, and C5), enabling fine-tuning of a compound's biological activity and pharmacokinetic properties.

Caption: The 1,3-oxazole ring with key positions (C2, C4, C5) for chemical diversification.

Foundational Synthetic Methodologies

Several classic and modern synthetic reactions are employed to construct the oxazole ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

| Synthetic Method | Description | Typical Substitution Pattern | Reference |

| Robinson-Gabriel Synthesis | Involves the cyclization and dehydration of N-acyl-α-amino ketones. Polyphosphoric acid is often used to improve yields. | 2,5-disubstituted or 2,4,5-trisubstituted | [9] |

| Fischer Oxazole Synthesis | The first described synthesis, reacting cyanohydrins with aromatic aldehydes in the presence of anhydrous HCl. | 2,5-disubstituted | [9] |

| Van Leusen Synthesis | A highly versatile one-step reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) under basic conditions. | 5-substituted | [9][10][11] |

| Bredereck Reaction | The reaction of α-haloketones with amides, providing an efficient and economical route. | 2,4-disubstituted | [9][10] |

| Cycloisomerization | A modern approach using propargylic amides as precursors, often catalyzed by metals or supported on silica gel for mild conditions. | Polysubstituted | [9][10] |

Example Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole

This protocol describes a general procedure for the synthesis of a 5-substituted oxazole, a common starting point for further derivatization.

Rationale: The Van Leusen synthesis is chosen for its operational simplicity, mild reaction conditions, and high tolerance for various functional groups on the aldehyde starting material, making it ideal for library synthesis.[11]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the desired aldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equivalents).

-

Base Addition: Add potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 equivalents) to the mixture.

-

Reaction: Stir the resulting suspension at room temperature or gentle reflux (e.g., 60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extraction: Partition the residue between water (20 mL) and ethyl acetate (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure 5-substituted oxazole.

Chapter 3: Target Identification and Assay Development

The discovery of a novel therapeutic agent begins with identifying a biological target that plays a critical role in the pathophysiology of a disease. For oxazole-containing compounds, a wide range of targets have been successfully modulated.

Common Biological Targets for Oxazole Derivatives

Oxazole scaffolds have demonstrated activity against a diverse array of biological targets, making them a rich source for drug discovery across multiple therapeutic areas.[2][3][12]

-

Enzymes: Oxazoles have been shown to inhibit various enzymes, including cyclooxygenases (COX-1/COX-2), protein kinases, DNA topoisomerases, and viral proteases and polymerases.[2][12][13]

-

Receptors: They can act as agonists or antagonists at various receptors, such as G-protein coupled receptors (GPCRs).[9]

-

Structural Proteins: A notable example is the inhibition of tubulin polymerization, a mechanism used by some anticancer agents to induce apoptosis.[12]

-

Nucleic Acids: Certain oxazole derivatives, particularly macrocyclic structures, can bind to and stabilize G-quadruplex DNA structures, which are implicated in cancer.[12]

Example Signaling Pathway: Inhibition of the Akt/IKK/NF-κB Pathway

The anti-inflammatory effects of the FDA-approved drug Oxaprozin are, in part, attributed to its inhibition of the Akt/IKK/NF-κB signaling pathway, in addition to its primary mechanism of COX-1 inhibition.[2] This pathway is a central regulator of the inflammatory response.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]

- 12. benthamscience.com [benthamscience.com]

- 13. ijprajournal.com [ijprajournal.com]

Whitepaper: The Strategic Incorporation of Fluorinated Oxazoles in Modern Medicinal Chemistry

Abstract